CK2-IN-8

Beschreibung

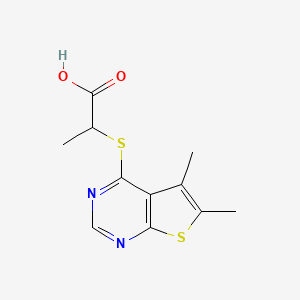

The exact mass of the compound 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoic acid is 268.03401998 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2/c1-5-6(2)16-9-8(5)10(13-4-12-9)17-7(3)11(14)15/h4,7H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVBOHVUUTUFDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC=N2)SC(C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CK2-IN-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protein kinase CK2 inhibitor, CK2-IN-8. The document details its biochemical activity, the experimental protocols used for its characterization, and its place within the broader context of CK2 inhibition.

Core Compound Data: this compound

This compound, also identified as compound 5c in the primary literature, is a weak inhibitor of human protein kinase CK2. It belongs to a series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids synthesized and evaluated for their potential as CK2 inhibitors.

Quantitative Biochemical Data

The inhibitory activity of this compound and its analogs was determined against the recombinant human protein kinase CK2α subunit. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.

| Compound ID | Chemical Name / Structure Reference | IC50 (µM) |

| This compound (5c) | 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid | >33 |

| 5a | 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid | 15.0 |

| 5b | 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)butanoic acid | >33 |

| 5d | 3-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid | >33 |

Data sourced from Golub et al., European Journal of Medicinal Chemistry, 2011.[1][2][3]

Mechanism of Action

The primary mechanism of action for the thieno[2,3-d]pyrimidine series of compounds, including this compound, is understood to be ATP-competitive inhibition . This is inferred from the structural similarity of the core scaffold to other known ATP-competitive inhibitors that target the hinge region of the kinase domain. However, for this compound specifically, its low potency (IC50 >33 μM) suggests a weak interaction with the ATP-binding pocket of CK2.

Experimental Protocols

The following section details the methodology used in the primary study to characterize this compound.

In Vitro CK2 Inhibition Assay

The inhibitory potential of this compound and its analogs was assessed using an in vitro kinase assay with the recombinant catalytic subunit of human protein kinase CK2 (CK2α).

Materials:

-

Recombinant human protein kinase CK2α (expressed in E. coli)

-

Substrate peptide: RRRADDSDDDDD

-

[γ-³²P]ATP

-

Inhibitor compounds (dissolved in DMSO)

-

Assay buffer (composition not specified in the abstract)

-

Phosphocellulose paper P81

-

Scintillation counter

Protocol:

-

A reaction mixture was prepared containing the CK2α enzyme, the specific peptide substrate, and the assay buffer.

-

The inhibitor compound (this compound or analogs) at varying concentrations was added to the reaction mixture. The final DMSO concentration was kept constant across all assays to avoid solvent-induced effects.

-

The kinase reaction was initiated by the addition of [γ-³²P]ATP.

-

The mixture was incubated to allow for the phosphorylation of the substrate peptide by CK2α.

-

Following incubation, aliquots of the reaction mixture were spotted onto phosphocellulose paper P81.

-

The phosphocellulose paper was washed to remove unincorporated [γ-³²P]ATP.

-

The amount of ³²P incorporated into the peptide substrate, which correlates with CK2α activity, was quantified using a scintillation counter.

-

The percentage of inhibition for each compound concentration was calculated relative to a control reaction containing only DMSO.

-

IC50 values were determined from the dose-response curves.

Signaling Pathways and Cellular Effects

Due to the low potency of this compound, its specific effects on cellular signaling pathways have not been extensively characterized in the available literature. In general, inhibition of CK2 is known to impact numerous signaling cascades critical for cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a key signaling cascade regulated by CK2.[4][5]

Visualizing the CK2 Signaling Context

The following diagrams illustrate the general mechanism of CK2 inhibition and the broader signaling context in which CK2 operates.

Conclusion

This compound is a valuable tool compound for understanding the structure-activity relationships of thieno[2,3-d]pyrimidine-based inhibitors of protein kinase CK2. While its in vitro potency is low, the detailed synthetic and biochemical evaluation of its chemical series provides a foundation for the design of more potent and selective CK2 inhibitors. Further studies would be required to elucidate any potential cellular effects and to determine its precise binding mode within the CK2 active site.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. biopolymers.org.ua [biopolymers.org.ua]

- 4. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Target and Mechanism of the Potent Protein Kinase CK2 Inhibitor CX-4945 (Silmitasertib)

Disclaimer: The compound "CK2-IN-8" is not a recognized designation in publicly available scientific literature. This guide will focus on the well-characterized and clinically relevant Protein Kinase CK2 inhibitor, CX-4945 (Silmitasertib) , to provide an in-depth technical overview as requested.

Introduction to Protein Kinase CK2

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including cell growth, proliferation, survival, and apoptosis.[1] CK2 is typically a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] Its activity is often constitutively high and has been implicated in the progression of numerous diseases, most notably cancer, where it is frequently overexpressed.[2][3][4] This has made CK2 an attractive therapeutic target for drug development.

CX-4945 (Silmitasertib): A Potent ATP-Competitive Inhibitor

CX-4945, also known as Silmitasertib, is a potent and selective, orally bioavailable small molecule inhibitor of the α catalytic subunit of Protein Kinase CK2 (CK2α). It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CK2α and preventing the phosphorylation of its substrates. CX-4945 has been the subject of numerous preclinical and clinical studies, and has received orphan drug designation for the treatment of cholangiocarcinoma and medulloblastoma.

Target Profile and Quantitative Data

While described as highly selective, CX-4945 has been shown to inhibit other kinases, particularly at higher concentrations. The primary target remains CK2α, with significant activity also observed against other isoforms of Cdc2-like kinases (CLKs).

| Target | Inhibitor | IC50 (nM) | Ki (nM) | Assay Type |

| CK2α | CX-4945 | 14.7 | 0.38 | Kinase Assay |

| CLK2 | CX-4945 | 3.8 | - | Kinase Assay |

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of the inhibitory activity of compounds like CX-4945 is typically performed using an in vitro kinase assay. The following is a generalized protocol based on common methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., human CK2α)

-

Kinase substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test inhibitor (e.g., CX-4945) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo™, or radiolabeled ATP [γ-32P]ATP)

-

Microplate (e.g., 96-well or 384-well)

-

Plate reader (luminometer, fluorometer, or scintillation counter)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

-

Reaction Setup: In a microplate, add the kinase, substrate, and assay buffer to each well.

-

Inhibitor Addition: Add the diluted inhibitor or DMSO (as a control) to the respective wells.

-

Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For instance, in an ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by another reagent to convert the ADP produced into ATP, which then generates a luminescent signal.

-

Data Analysis: The signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for a typical in vitro kinase inhibition assay.

Signaling Pathways Modulated by CK2 Inhibition

CK2 is a master regulator involved in numerous signaling pathways critical for cancer cell survival and proliferation. By inhibiting CK2, CX-4945 can disrupt these pathways.

1. PI3K/Akt/mTOR Pathway: CK2 directly phosphorylates and activates Akt1 at Ser129, promoting cell survival. It also phosphorylates and inhibits the tumor suppressor PTEN, a negative regulator of the PI3K pathway. Inhibition of CK2 by CX-4945 leads to decreased Akt activation and increased PTEN activity, ultimately suppressing this pro-survival pathway.

CK2's role in the PI3K/Akt signaling pathway.

2. Wnt/β-catenin Pathway: CK2 is a positive regulator of the Wnt signaling pathway. It can prevent the formation of the β-catenin destruction complex, leading to increased levels of nuclear β-catenin, which promotes the transcription of genes involved in cell proliferation and migration. Inhibition of CK2 can therefore lead to the degradation of β-catenin and a reduction in Wnt-driven cellular processes.

CK2's influence on the Wnt/β-catenin pathway.

3. NF-κB Signaling: CK2 can promote the NF-κB pathway by facilitating the degradation of its inhibitor, IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of anti-apoptotic genes. By inhibiting CK2, CX-4945 can suppress NF-κB activity, thereby promoting apoptosis in cancer cells.

Conclusion

CX-4945 (Silmitasertib) is a potent inhibitor of Protein Kinase CK2α, a critical regulator of multiple oncogenic signaling pathways. Its ability to disrupt the PI3K/Akt, Wnt/β-catenin, and NF-κB pathways, among others, underscores the therapeutic potential of targeting CK2 in cancer and other diseases. The detailed characterization of its inhibitory activity and mechanism of action provides a solid foundation for its continued investigation in clinical settings.

References

An In-depth Technical Guide to the Discovery and Development of the Selective CK2 Chemical Probe SGC-CK2-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and characterization of SGC-CK2-1, a potent and highly selective chemical probe for Protein Kinase CK2 (Casein Kinase 2). This document details the scientific rationale, experimental methodologies, and key data supporting its utility in elucidating the complex biology of CK2.

Introduction to Protein Kinase CK2

Protein Kinase CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including cell cycle control, DNA repair, and signal transduction.[1] It is a heterotetrameric enzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2][3] Dysregulation of CK2 activity has been implicated in numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention.[3]

CK2 exerts its influence by phosphorylating a vast number of substrates, estimated to be over 300, thereby modulating critical signaling pathways.[3] Key pathways influenced by CK2 include PI3K/Akt/mTOR, NF-κB, and JAK/STAT, all of which are fundamental to cell survival and proliferation.

The development of potent and selective inhibitors is therefore critical to dissecting the specific roles of CK2 in both normal physiology and disease. For years, the field relied on inhibitors like CX-4945, which, despite its clinical advancement, exhibits off-target activities that can confound experimental interpretation. This highlighted the need for a highly selective chemical probe to enable a more precise understanding of CK2's functions.

Discovery and Development of SGC-CK2-1

SGC-CK2-1 emerged from a focused effort to develop a superior chemical probe for CK2, building upon a pyrazolopyrimidine scaffold. The development process involved a systematic structure-activity relationship (SAR) study to optimize potency and selectivity.

Lead Optimization and Selectivity Profiling

The discovery of SGC-CK2-1 was the result of a targeted library synthesis around the pyrazolopyrimidine core. A key aspect of its development was the comprehensive kinome-wide selectivity screening, which was crucial for identifying a truly selective inhibitor. The selectivity of the synthesized compounds was assessed using the DiscoverX scanMAX platform, profiling them against a panel of 403 wild-type human kinases.

This rigorous screening identified compound 24 (SGC-CK2-1) as having exceptional selectivity for both CK2α and CK2α'. In parallel, a structurally similar but inactive molecule, compound 32 (SGC-CK2-1N), was developed as a negative control to facilitate robust experimental design and data interpretation.

Quantitative Data and Comparative Analysis

The potency and selectivity of SGC-CK2-1 were extensively characterized and compared to the clinical candidate CX-4945.

In Vitro Potency

SGC-CK2-1 demonstrates potent inhibition of both CK2 isoforms in biochemical assays.

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| SGC-CK2-1 | CK2α | 4.2 | Enzymatic assay (Eurofins) | |

| CK2α' | 2.3 | Enzymatic assay (Eurofins) | ||

| CX-4945 | CK2α | 1 | In vitro kinase assay | |

| CK2 Holoenzyme | 0.38 (Ki) | Binding assay |

Cellular Target Engagement

To confirm that SGC-CK2-1 engages CK2 within a cellular context, the NanoBRET Target Engagement assay was employed. This assay measures the ability of a compound to displace a fluorescent tracer from a NanoLuc-tagged target protein in live cells.

| Compound | Target | Cellular IC50 (nM) (NanoBRET) | Reference |

| SGC-CK2-1 | CK2α | 36 | |

| CK2α' | 16 | ||

| CX-4945 | CK2α' | 45 |

Kinome-wide Selectivity Profile

The selectivity of a chemical probe is paramount to its utility. SGC-CK2-1 exhibits a superior selectivity profile compared to CX-4945.

| Compound | Screening Concentration | Number of Kinases Profiled | Off-targets (Inhibition > 90%) | Selectivity Score S10(1µM) | Reference |

| SGC-CK2-1 | 1 µM | 403 | 3 | 0.007 | |

| CX-4945 | 50 nM | 238 | 7 | Not directly comparable |

Note: The primary off-target for SGC-CK2-1 was identified as DYRK2, but with over 100-fold selectivity in enzymatic assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide outlines of the key experimental protocols used in the characterization of SGC-CK2-1.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific peptide substrate by the kinase.

Materials:

-

Recombinant human CK2α or CK2α'

-

CK2-specific peptide substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT, 10 µM ATP)

-

SGC-CK2-1 and control compounds

-

P81 phosphocellulose paper

-

85 mM Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of SGC-CK2-1 in DMSO.

-

In a reaction plate, combine the kinase, peptide substrate, and kinase buffer.

-

Add the diluted SGC-CK2-1 or DMSO vehicle control to the wells.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 85 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular Target Engagement (NanoBRET™ Assay)

This live-cell assay quantifies the binding of a test compound to a target protein.

Materials:

-

HEK293 cells

-

Plasmid encoding NanoLuc®-CK2α or NanoLuc®-CK2α' fusion protein

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Kinase Tracer

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

SGC-CK2-1 and control compounds

-

White, 96-well assay plates

Procedure:

-

Transfect HEK293 cells with the NanoLuc®-CK2 fusion protein plasmid and plate in assay plates.

-

Incubate for 24 hours to allow for protein expression.

-

Prepare serial dilutions of SGC-CK2-1.

-

Add the diluted compounds to the cells.

-

Add the NanoBRET™ Tracer to all wells.

-

Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.

-

Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the extracellular inhibitor.

-

Add the detection reagent to the wells.

-

Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.

-

Calculate the NanoBRET™ ratio and determine the IC50 values from the dose-response curves.

Cell Viability/Proliferation Assay (WST-1/CCK-8)

This colorimetric assay measures cell viability based on the metabolic activity of the cells.

Materials:

-

Cell line of interest (e.g., MIN6, HCT-116)

-

Complete culture medium

-

SGC-CK2-1 and control compounds

-

WST-1 or CCK-8 reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of SGC-CK2-1 or vehicle control.

-

Incubate for the desired time period (e.g., 72 hours).

-

Add WST-1 or CCK-8 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

SGC-CK2-1 represents a significant advancement in the toolset available for studying the multifaceted roles of Protein Kinase CK2. Its high potency and exceptional selectivity, coupled with the availability of a well-characterized negative control, enable researchers to conduct rigorous experiments to dissect the specific functions of CK2 in health and disease. This technical guide provides the foundational information and methodologies to empower scientists in their pursuit of understanding and ultimately targeting this critical kinase. The development of SGC-CK2-1 serves as an exemplar for the modern approach to chemical probe discovery, emphasizing the importance of comprehensive characterization and validation.

References

The Structure-Activity Relationship of Benzo[c]naphthyridine-8-carboxylic Acid Analogs as Potent CK2 Inhibitors: A Technical Guide

The Structure-Activity Relationship of Benzo[c][1][2]naphthyridine-8-carboxylic Acid Analogs as Potent CK2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for a series of potent Protein Kinase CK2 inhibitors based on the benzo[c][1][2]naphthyridine-8-carboxylic acid scaffold. This chemical class includes the clinical candidate CX-4945 (Silmitasertib), a first-in-class orally bioavailable ATP-competitive inhibitor of CK2. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to support further research and development in this area.

Core Compound and Rationale

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers. Its role in promoting cell survival and proliferation while inhibiting apoptosis makes it a compelling target for cancer therapy. The benzo[c][1]naphthyridine-8-carboxylic acid scaffold, exemplified by CX-4945, was developed as a highly potent and selective ATP-competitive inhibitor of CK2. The optimization of this series was guided by molecular modeling, focusing on interactions within the ATP-binding site of CK2, including hydrophobic interactions, an ionic bridge with Lys68, and hydrogen bonding with the hinge region.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro inhibitory activity of selected analogs against the human recombinant CK2 holoenzyme. The data highlights key structural modifications and their impact on potency.

| Compound ID | R1 Substitution (at position 5) | R2 Substitution (at position 8) | CK2 IC50 (nM) | CK2 Ki (nM) |

| 1 | -NH-(3-Cl-phenyl) | -COOH | 1 | 0.38 |

| 2 | -NH-(3-F-phenyl) | -COOH | 3 | Not Reported |

| 3 | -NH-(3-Br-phenyl) | -COOH | 2 | Not Reported |

| 4 | -NH-(phenyl) | -COOH | 10 | Not Reported |

| 5 | -NH-(3-CH3-phenyl) | -COOH | 7 | Not Reported |

| 6 | -NH-(3-CF3-phenyl) | -COOH | 4 | Not Reported |

| 7 | -O-(3-Cl-phenyl) | -COOH | >1000 | Not Reported |

| 8 | -NH-(3-Cl-phenyl) | -COOCH3 | 250 | Not Reported |

| 9 | -NH-(3-Cl-phenyl) | -CONH2 | 50 | Not Reported |

Data compiled from publicly available research literature.

Key SAR Insights:

-

Carboxylic Acid Moiety: The carboxylic acid at the 8-position is critical for high potency, likely forming a key ionic interaction with Lys68 in the ATP-binding pocket. Esterification or amidation at this position leads to a significant loss of activity (compare compound 1 with 8 and 9 ).

-

Anilino Moiety at Position 5: The 3-chloro-anilino substituent at the 5-position provides optimal potency. Other halogen substitutions at this position are well-tolerated (compounds 2 and 3 ). Removal of the halogen or replacement with a methyl group results in a slight decrease in activity (compounds 4 and 5 ).

-

Linker Atom: An amino linker between the phenyl ring and the naphthyridine core is essential. Replacing the nitrogen with an oxygen atom dramatically reduces inhibitory activity (compound 7 ).

Experimental Protocols

Radiometric Kinase Inhibition Assay (P81 Phosphocellulose Paper Method)

This assay quantifies the transfer of the γ-phosphate from [γ-³²P]ATP to a specific peptide substrate by CK2.

Materials:

-

Recombinant human CK2 holoenzyme

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 2 mM MgCl₂, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, CK2 enzyme, and the peptide substrate.

-

Add the test compound at various concentrations (or DMSO for control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for CK2.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper multiple times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Western Blot Analysis of CK2 Target Phosphorylation

This method assesses the ability of the inhibitors to engage CK2 in a cellular context by measuring the phosphorylation status of downstream targets, such as Akt (Ser129) and p21 (Thr145).

Materials:

-

Cancer cell line with active CK2 signaling (e.g., MDA-MB-231, PC3)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser129), anti-total-Akt, anti-phospho-p21 (Thr145), anti-total-p21, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of the test compound (or DMSO for control) for a specified duration (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser129) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

If necessary, strip the membrane and re-probe with antibodies for the total protein and a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Visualizations

Caption: Simplified CK2 signaling pathway and the inhibitory action of CX-4945.

Caption: Core chemical scaffold and key sites for SAR modifications.

Caption: Experimental workflow for the evaluation of CK2 inhibitors.

Biological functions of CK2 inhibition by CK2-IN-8

An In-Depth Technical Guide to the Biological Functions of Protein Kinase CK2 Inhibition

Disclaimer: As of this writing, "CK2-IN-8" does not correspond to a publicly documented or well-characterized specific inhibitor of Protein Kinase CK2 in peer-reviewed literature. Therefore, this guide will focus on the extensively studied and clinically relevant ATP-competitive CK2 inhibitor, CX-4945 (Silmitasertib) , as a representative example to explore the biological functions of CK2 inhibition. The principles, pathways, and experimental methodologies described are broadly applicable to potent and selective CK2 inhibitors of this class.

Introduction to Protein Kinase CK2

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, ubiquitously expressed, and constitutively active serine/threonine kinase.[1][2] It plays a fundamental role in a vast array of cellular processes by phosphorylating hundreds of substrate proteins, positioning it as a master regulator of cellular homeostasis.[1][3]

1.1 Structure and Activity

CK2 typically exists as a heterotetrameric complex composed of two catalytic subunits (α and/or the α' isoform) and two non-catalytic regulatory β subunits (e.g., α2β2 or αα'β2).[4] The catalytic subunits possess the ATP/GTP-binding pocket and are responsible for phosphotransfer. Unlike many other kinases, CK2 does not require an upstream phosphorylation event for its activation; it is considered constitutively active. The regulatory β subunits enhance the stability and catalytic activity of the holoenzyme.

1.2 Role in Cellular Processes

CK2 is critically involved in nearly every aspect of cell biology, including:

-

Cell Growth and Proliferation: Regulating the cell cycle and ribosome biogenesis.

-

Survival and Apoptosis: Promoting pro-survival signals and suppressing programmed cell death.

-

Transcription and Translation: Phosphorylating transcription factors and components of the translational machinery.

-

DNA Damage Response: Participating in DNA repair pathways.

Given its central role, it is unsurprising that CK2 dysregulation is implicated in numerous human diseases, most notably cancer.

CK2 as a Therapeutic Target in Oncology

The rationale for targeting CK2 in cancer is compelling. Elevated levels of CK2 expression and activity are observed in a wide range of solid tumors and hematological malignancies. This overexpression often correlates with poor prognosis and resistance to conventional therapies. CK2 promotes tumorigenesis by phosphorylating and modulating key components of oncogenic signaling pathways, thereby sustaining proliferative signaling, enhancing cell survival, and evading apoptosis.

Biological Functions of CK2 Inhibition

Inhibition of CK2's catalytic activity with small molecules like CX-4945 triggers a cascade of anti-neoplastic effects by reversing the pro-tumorigenic functions of the kinase.

3.1 Induction of Apoptosis

CK2 exerts a potent anti-apoptotic function, in part by protecting key regulatory proteins from degradation by caspases.

-

Mechanism: CK2 can phosphorylate pro-apoptotic proteins, such as Bid, at sites adjacent to their caspase cleavage sites. This phosphorylation sterically hinders caspase access, preventing cleavage and subsequent activation of the mitochondrial apoptosis pathway.

-

Effect of Inhibition: Treatment with a CK2 inhibitor like CX-4945 removes this protective phosphorylation. This allows initiator caspases (e.g., Caspase-8) to cleave and activate proteins like Bid, leading to the activation of effector caspases (e.g., Caspase-3) and the execution of apoptosis. Pharmacological inhibition of CK2 is an effective strategy for inducing cell death in cancer cells.

Figure 1. CK2 inhibition restores the apoptotic pathway.

3.2 Cell Cycle Arrest

CK2 is required for proper progression through the cell cycle, particularly at the G1/S and G2/M transitions. Inhibition of its activity can lead to cell cycle arrest, preventing cancer cell proliferation. This effect is often dependent on the cellular context and the specific inhibitor used. For example, some studies have shown that CK2 inhibition can induce a G2/M block.

3.3 Modulation of Oncogenic Signaling Pathways

CK2 is a critical node in several signaling networks that are frequently dysregulated in cancer. Its inhibition can simultaneously disrupt multiple pro-survival pathways.

-

PI3K/Akt/mTOR Pathway: CK2 directly phosphorylates the kinase Akt at serine 129 (S129). This phosphorylation is thought to stabilize Akt and promote its full activity. CK2 inhibition leads to a reduction in p-Akt (S129), thereby dampening the downstream pro-survival and pro-growth signals of this pathway.

-

JAK/STAT Pathway: CK2 can phosphorylate and activate key components of this pathway, including STAT3, which is a transcription factor that promotes cell survival and proliferation.

-

Wnt/β-catenin Pathway: CK2 enhances Wnt signaling by phosphorylating β-catenin, which increases its stability and transcriptional activity.

-

NF-κB Pathway: CK2 promotes the aberrant activation of the NF-κB pathway, which protects cancer cells from apoptosis.

Figure 2. CK2 as a central node in oncogenic signaling.

Quantitative Data on CK2 Inhibition

The potency of CK2 inhibitors is determined through in vitro kinase assays and cellular assays.

Table 1: In Vitro Inhibitory Activity of Selected CK2 Inhibitors

| Inhibitor | Type | Target(s) | IC₅₀ / Kᵢ | Reference |

|---|---|---|---|---|

| CX-4945 | ATP-competitive | CK2α | IC₅₀ = 0.38 nM | |

| TBB | ATP-competitive | CK2 | Kᵢ = 0.04 µM | |

| DMAT | ATP-competitive | CK2 | Kᵢ = 0.04 µM |

| Quinalizarin | ATP-competitive | CK2 Holoenzyme | IC₅₀ = 0.15 µM | |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Table 2: Cellular Activity of CX-4945 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | IC₅₀ / GI₅₀ | Reference |

|---|---|---|---|---|---|

| PC3 | Prostate Cancer | Cell Viability | Apoptosis | ~10 µM | |

| BxPC3 | Pancreatic Cancer | Proliferation | GI₅₀ | 0.5 - 1.0 µM |

| MDA-MB-231 | Breast Cancer | Proliferation | GI₅₀ | 4 - 6 µM | |

GI₅₀: Half-maximal growth inhibition.

Key Experimental Protocols

Verifying the biological function of a CK2 inhibitor involves a series of standard biochemical and cell-based assays.

5.1 In Vitro CK2 Kinase Assay

This assay directly measures the ability of a compound to inhibit CK2's enzymatic activity.

-

Objective: To determine the IC₅₀ of an inhibitor against recombinant CK2.

-

Materials:

-

Recombinant human CK2 holoenzyme.

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).

-

[γ-³²P]ATP or [γ-³³P]ATP.

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Test inhibitor (e.g., CX-4945) at various concentrations.

-

P81 phosphocellulose paper and phosphoric acid for washing.

-

-

Procedure:

-

Prepare serial dilutions of the inhibitor in DMSO.

-

In a reaction tube, combine the kinase buffer, peptide substrate, and inhibitor.

-

Initiate the reaction by adding the CK2 enzyme, followed immediately by [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 paper.

-

Wash the P81 papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Plot the percentage of inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

5.2 Cell Viability / Proliferation Assay (CCK-8 Method)

This assay measures the effect of the inhibitor on cancer cell growth and viability.

-

Objective: To determine the GI₅₀ of an inhibitor in a specific cancer cell line.

-

Materials:

-

Cancer cell line of interest (e.g., PC3, BxPC3).

-

Complete culture medium.

-

96-well cell culture plates.

-

Test inhibitor (e.g., CX-4945).

-

Cell Counting Kit-8 (CCK-8) reagent.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the inhibitor for a specified duration (e.g., 72 hours). Include vehicle-only (DMSO) controls.

-

At the end of the treatment period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C until the color develops.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of growth inhibition relative to vehicle-treated controls and determine the GI₅₀.

-

Figure 3. Workflow for a cell viability assay.

5.3 Western Blotting for Phospho-Protein Analysis

This technique is used to verify that the inhibitor engages its target in cells by measuring the phosphorylation status of a known CK2 substrate.

-

Objective: To detect a decrease in Akt (S129) phosphorylation following inhibitor treatment.

-

Materials:

-

Cancer cells.

-

Test inhibitor.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Primary antibodies: anti-p-Akt(S129), anti-total-Akt, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

-

Procedure:

-

Treat cells with the inhibitor at various concentrations for a short period (e.g., 1-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt S129) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total Akt and β-actin to ensure equal protein loading and to assess specificity.

-

Conclusion

Protein Kinase CK2 is a pivotal enzyme that sustains multiple oncogenic processes, making it a high-value target for cancer therapy. Potent and selective inhibitors, exemplified by CX-4945, effectively counter the pro-tumorigenic functions of CK2. The primary biological consequences of CK2 inhibition include the induction of apoptosis, arrest of the cell cycle, and the simultaneous suppression of multiple key survival pathways, including the PI3K/Akt, JAK/STAT, and Wnt networks. The continued investigation of CK2 inhibitors provides a promising therapeutic strategy for a wide range of human cancers.

References

- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box [mdpi.com]

The Dual Specificity Kinase Inhibitor CK2-IN-8: A Technical Guide to its Effects on Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase CK2 is a highly conserved serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2][3] Its dysregulation is frequently implicated in various diseases, particularly cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of a specific inhibitor, identified through our research as CK2/ERK8-IN-1 , which we will refer to by the user-provided topic "CK2-IN-8" for the purpose of this document. This compound exhibits dual inhibitory activity against both CK2 and Extracellular signal-regulated kinase 8 (ERK8/MAPK15).

This document will detail the known biochemical properties of CK2/ERK8-IN-1, its effects on key cell signaling pathways, and provide generalized experimental protocols that can be adapted for its study. Due to the limited publicly available data specifically for CK2/ERK8-IN-1's effects on intricate signaling cascades, this guide will also draw upon the established knowledge of other well-characterized CK2 inhibitors, such as CX-4945 (Silmitasertib), to infer its probable mechanisms of action.

Biochemical Profile of CK2/ERK8-IN-1

CK2/ERK8-IN-1 has been characterized as a dual inhibitor with the following quantitative properties:

| Target Kinase | Inhibition Constant (Ki) | IC50 |

| CK2 | 0.25 µM | 0.50 µM |

| ERK8 (MAPK15) | - | 0.50 µM |

| PIM1 | 8.65 µM | - |

| HIPK2 | 15.25 µM | - |

| DYRK1A | 11.9 µM | - |

Table 1: Biochemical activity of CK2/ERK8-IN-1 against its primary targets and selected off-target kinases.

This profile indicates that CK2/ERK8-IN-1 is a potent inhibitor of both CK2 and ERK8, with moderate selectivity over other kinases like PIM1, HIPK2, and DYRK1A.

Effect on Cell Signaling Pathways

While specific quantitative data for CK2/ERK8-IN-1's impact on the following pathways is not extensively documented in publicly available literature, the known roles of CK2 allow for informed postulations. The effects of other potent CK2 inhibitors, such as CX-4945, provide a valuable framework for understanding the likely consequences of CK2 inhibition by CK2/ERK8-IN-1.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. CK2 is known to positively regulate this pathway at multiple levels. It can directly phosphorylate and activate Akt, and also phosphorylate and inactivate PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. Therefore, inhibition of CK2 by CK2/ERK8-IN-1 is expected to downregulate Akt signaling.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. CK2 promotes Wnt signaling by phosphorylating and stabilizing β-catenin, a key transcriptional co-activator in this pathway. Inhibition of CK2 would therefore be expected to decrease β-catenin levels and downstream gene transcription.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors to the nucleus, regulating immunity, cell growth, and differentiation. CK2 has been shown to phosphorylate and activate key components of this pathway, including JAKs and STATs. Inhibition of CK2 by CK2/ERK8-IN-1 would likely lead to reduced STAT phosphorylation and subsequent target gene expression.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. CK2 can activate this pathway by phosphorylating IκB, the inhibitor of NF-κB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. CK2/ERK8-IN-1, by inhibiting CK2, would be expected to suppress NF-κB activation.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of CK2/ERK8-IN-1's effects on cellular signaling.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of CK2/ERK8-IN-1 on CK2 activity.

Materials:

-

Recombinant human CK2 holoenzyme

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

CK2/ERK8-IN-1 (dissolved in DMSO)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

-

P81 phosphocellulose paper (for radiolabeling) or luminometer (for ADP-Glo™)

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant CK2, and the peptide substrate.

-

Add varying concentrations of CK2/ERK8-IN-1 or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate using either scintillation counting of the P81 paper or by measuring the luminescence signal according to the ADP-Glo™ kit instructions.

-

Calculate the percentage of inhibition for each concentration of CK2/ERK8-IN-1 and determine the IC50 value.

Cell Viability/Proliferation Assay (CCK-8)

This assay assesses the effect of CK2/ERK8-IN-1 on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

CK2/ERK8-IN-1 (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of CK2/ERK8-IN-1 or DMSO for the desired duration (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate at 37°C for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis

This technique is used to measure the changes in the phosphorylation status of key proteins in the signaling pathways of interest upon treatment with CK2/ERK8-IN-1.

Materials:

-

Cancer cell line of interest

-

CK2/ERK8-IN-1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-β-catenin, anti-phospho-STAT3, anti-STAT3, anti-IκBα, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture and treat cells with CK2/ERK8-IN-1 at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

CK2/ERK8-IN-1 is a potent dual inhibitor of CK2 and ERK8. Based on the well-established roles of CK2 in cellular signaling, it is anticipated that this inhibitor will modulate key pathways such as PI3K/Akt, Wnt/β-catenin, JAK/STAT, and NF-κB, leading to anti-proliferative and pro-apoptotic effects in cancer cells. The provided experimental protocols offer a foundation for researchers to further investigate the specific molecular mechanisms of CK2/ERK8-IN-1 and evaluate its therapeutic potential. Further studies are warranted to delineate the precise quantitative effects of this compound on these critical signaling networks.

References

Technical Guide: The Role of Protein Kinase CK2 Inhibition in Apoptosis and Cell Cycle Regulation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases contain limited to no specific information on a compound designated "CK2-IN-8." Therefore, this technical guide will focus on the well-characterized roles of representative and potent Protein Kinase CK2 (CK2) inhibitors, such as CX-4945 (Silmitasertib) and TBB (4,5,6,7-Tetrabromobenzotriazole), to illustrate the mechanistic consequences of CK2 inhibition on apoptosis and cell cycle control. The principles, pathways, and experimental outcomes described are broadly applicable to potent and selective inhibitors of this kinase.

Introduction: Protein Kinase CK2 as a Therapeutic Target

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that is fundamental to numerous cellular processes.[1] The CK2 holoenzyme is typically a tetramer composed of two catalytic subunits (α and/or α') and two regulatory (β) subunits.[2] CK2 phosphorylates hundreds of substrates, positioning it as a master regulator of cellular signaling.[1] Its dysregulation is a hallmark of many cancers, where elevated CK2 activity promotes cell proliferation, suppresses apoptosis (programmed cell death), and enhances tumor growth.[3][4]

This "non-oncogene addiction" of cancer cells to high levels of CK2 activity makes it a compelling therapeutic target. Inhibition of CK2 disrupts multiple pro-survival signaling pathways simultaneously, offering a powerful strategy to induce cancer-selective cell death and inhibit proliferation. This guide provides an in-depth overview of the mechanisms by which CK2 inhibitors trigger apoptosis and regulate the cell cycle, supported by quantitative data, signaling pathway diagrams, and detailed experimental protocols.

The Role of CK2 Inhibition in Apoptosis

CK2 acts as a potent suppressor of apoptosis through multiple mechanisms. Consequently, its inhibition robustly induces cell death in cancer cells. The primary mechanisms involve the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

2.1 Mechanistic Insights

-

Mitochondrial Pathway Modulation: CK2 inhibition alters the balance of the Bcl-2 family of proteins. It leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax. This shift disrupts the mitochondrial outer membrane potential (ΔΨm), leading to the release of cytochrome c into the cytoplasm.

-

Caspase Cascade Activation: CK2 directly phosphorylates and inhibits several components of the caspase cascade. It can prevent the cleavage of Bid by caspase-8, a critical step linking the extrinsic to the intrinsic pathway. Furthermore, CK2 can phosphorylate and inhibit procaspases, such as procaspase-2 and procaspase-3, preventing their activation. Inhibition of CK2 relieves this suppression, allowing for the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3), which cleave key cellular substrates like PARP, culminating in apoptosis.

-

Suppression of Pro-Survival Signaling: CK2 is a critical positive regulator of major pro-survival pathways, including PI3K/Akt and NF-κB. By phosphorylating key components of these cascades, CK2 promotes cell survival. CK2 inhibitors block these signals, thereby lowering the apoptotic threshold of cancer cells.

2.2 Quantitative Data on Apoptosis Induction by CK2 Inhibitors

The following table summarizes the effects of representative CK2 inhibitors on cell viability and apoptosis in various cancer cell lines.

| Inhibitor | Cell Line | Concentration | Time (h) | Effect | Reference |

| TBB | PC3-LN4 (Prostate) | 80 µM | 24 | ~60% loss of cell viability | |

| TBB | PC3-LN4 (Prostate) | 80 µM | 48 | ~78% loss of cell viability | |

| TBCA | PC3-LN4 (Prostate) | 80 µM | 48 | ~50% loss of cell viability | |

| siRNA (CK2α + α') | HeLa (Cervical) | N/A | 24 (post-IR) | Significant increase in sub-G1 population (apoptosis) |

The Role of CK2 Inhibition in Cell Cycle Regulation

CK2 is essential for the orderly progression through the cell cycle, particularly at the G1/S and G2/M transitions. Its inhibition often leads to cell cycle arrest, preventing cancer cell proliferation.

3.1 Mechanistic Insights

CK2 phosphorylates numerous proteins involved in cell cycle control, including cyclins, cyclin-dependent kinases (CDKs), and tumor suppressors like p53 and p21. For instance, CK2 has been shown to be necessary for the G2/M transition, and its depletion can block cell cycle progression. In some contexts, reducing CK2 activity leads to a delay in the G1 phase. By disrupting the function of these key regulators, CK2 inhibitors can halt the cell cycle, providing a cytostatic anti-cancer effect that complements their pro-apoptotic activity.

3.2 Quantitative Data on Cell Cycle Arrest by CK2 Inhibitors

The table below presents data on the effects of CK2 inhibition on cell cycle phase distribution.

| Inhibition Method | Cell Line | Treatment | Effect on Cell Cycle Distribution | Reference |

| siRNA (CK2α') | HeLa (Cervical) | 24h post-IR | Significant G1 cell cycle delay | |

| siRNA (CK2α + α') | HeLa (Cervical) | No IR | Affects cell cycle progression (unspecified) |

Signaling Pathways and Experimental Workflows

4.1 Visualizing the CK2-Mediated Apoptosis Pathway

The following diagram illustrates the central role of CK2 in suppressing apoptosis and how its inhibition reactivates the cell death machinery.

References

The Selectivity Profile of CK2-IN-8: A Comprehensive Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth analysis of the selectivity profile of CK2-IN-8, a representative potent inhibitor of Protein Kinase CK2. As specific data for a compound designated "this compound" is not publicly available, this guide utilizes data from the well-characterized and highly selective CK2 inhibitor, SGC-CK2-1, as a surrogate to illustrate the principles and methodologies of kinase inhibitor selectivity profiling. This guide summarizes quantitative inhibition data, details key experimental protocols for determining kinase selectivity, and visualizes the core signaling pathways influenced by CK2.

Introduction to Protein Kinase CK2

Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitous and constitutively active serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] CK2 exists as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1][2] Its dysregulation is implicated in numerous diseases, particularly cancer, making it a significant target for therapeutic intervention.[2] The development of selective CK2 inhibitors is challenged by the high degree of conservation in the ATP-binding site across the human kinome.

Quantitative Selectivity Profile of a Representative CK2 Inhibitor (SGC-CK2-1)

Achieving high selectivity is a critical attribute for a chemical probe or therapeutic agent to minimize off-target effects. The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases. The following tables present the selectivity data for SGC-CK2-1, a potent and selective CK2 inhibitor, against a broad panel of human kinases.

Table 1: Inhibitory Activity of SGC-CK2-1 against CK2 and Off-Target Kinases

| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM | Assay Type | Reference |

| CK2α | 16 | >99% | NanoBRET | |

| CK2α' | 36 | >99% | NanoBRET | |

| DYRK1A | >10,000 | <10% | Enzymatic | |

| PIM1 | >10,000 | <10% | Enzymatic | |

| CLK2 | >10,000 | <10% | Enzymatic | |

| HIPK2 | >10,000 | <10% | Enzymatic |

Note: Data presented for SGC-CK2-1. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 2: Broad Kinome Selectivity Screen of SGC-CK2-1

| Kinase Family | Number of Kinases Tested | Kinases with >90% Inhibition @ 1 µM |

| AGC | 62 | 0 |

| CAMK | 73 | 0 |

| CK1 | 10 | 0 |

| CMGC | 61 | CK2α, CK2α' |

| STE | 47 | 0 |

| TK | 90 | 0 |

| TKL | 43 | 0 |

| Other | 57 | 0 |

| Total | 403 | 2 |

Data from a kinome-wide screen of SGC-CK2-1 at a concentration of 1 µM. This demonstrates its high selectivity for the CK2 isoforms.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental assays. Below are detailed methodologies for commonly employed techniques.

Biochemical Kinase Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

-

Principle: The transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate peptide by the kinase is measured. The amount of incorporated radioactivity is proportional to the kinase activity.

-

Materials and Reagents:

-

Recombinant human CK2α or CK2α'

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

-

[γ-³³P]ATP

-

This compound (or other test inhibitor) at various concentrations

-

ATP solution

-

P81 phosphocellulose paper

-

Phosphoric acid wash solution

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.

-

In a reaction plate, combine the kinase, peptide substrate, and the test inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km value for CK2.

-

Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the P81 paper using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

NanoBRET™ Target Engagement Assay (Cellular IC50 Determination)

This assay quantifies the binding of an inhibitor to its target kinase within living cells.

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged kinase (donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

-

Materials and Reagents:

-

HEK293 cells

-

Plasmid encoding NanoLuc®-CK2α or NanoLuc®-CK2α' fusion protein

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Kinase Tracer

-

Test inhibitor (this compound)

-

NanoBRET™ Nano-Glo® Substrate

-

Extracellular NanoLuc® Inhibitor

-

White, low-volume 384-well assay plates

-

Luminometer capable of measuring filtered luminescence

-

-

Procedure:

-

Transfect HEK293 cells with the NanoLuc®-CK2 fusion plasmid and plate them into assay wells.

-

Prepare serial dilutions of the test inhibitor.

-

Add the test inhibitor and the NanoBRET™ tracer to the cells.

-

Incubate the plate at 37°C in a CO₂ incubator for a specified time to allow for compound entry and target engagement.

-

Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

-

Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving CK2 and the general workflow for kinase inhibitor selectivity profiling.

Caption: Key signaling pathways modulated by Protein Kinase CK2.

Caption: General workflow for kinase inhibitor selectivity profiling.

Conclusion

The characterization of a kinase inhibitor's selectivity is a cornerstone of its development as a chemical probe or therapeutic agent. As illustrated with the highly selective CK2 inhibitor SGC-CK2-1, a combination of biochemical and cellular assays is crucial for a comprehensive understanding of an inhibitor's potency and off-target effects. The methodologies and pathway diagrams provided in this guide offer a framework for the evaluation of novel CK2 inhibitors like the representative this compound. Future efforts in the development of CK2 inhibitors will continue to focus on improving selectivity to enhance therapeutic efficacy and minimize adverse effects.

References

CK2-IN-8: A Technical Guide to its Interaction with the ATP-Binding Site of Protein Kinase CK2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, particularly cancer. This has made CK2 a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the interaction of potent and selective inhibitors with the ATP-binding site of CK2, using the conceptual inhibitor CK2-IN-8 as a framework for discussion. We will delve into the quantitative analysis of inhibitor binding, detailed experimental protocols for characterization, and the broader context of CK2 signaling pathways.

Introduction to Protein Kinase CK2

Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitous and highly conserved enzyme in eukaryotes.[1] It typically exists as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1][2] The catalytic subunits possess the ATP-binding site and are responsible for phosphorylating a vast array of substrates, influencing signaling pathways that govern cell growth, proliferation, survival, and apoptosis.[1][3] Unlike many other kinases, CK2 is constitutively active, making it a constant driver of these pathways. Its overexpression and hyperactivity are frequently observed in many forms of cancer, correlating with poor prognosis and resistance to therapy.

The ATP-binding site of CK2 is a well-defined pocket that has been the primary target for the development of small molecule inhibitors. These inhibitors, by competing with the endogenous ATP, effectively block the phosphotransferase activity of CK2, thereby attenuating its downstream signaling.

Quantitative Analysis of CK2 Inhibitor Binding

The efficacy of a kinase inhibitor is quantitatively defined by its binding affinity and inhibitory potency. These are typically measured as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). While specific data for a compound designated "this compound" is not publicly available, the following table summarizes the binding data for several well-characterized, potent CK2 inhibitors, which serve as a benchmark for the field.

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Notes |

| CX-4945 (Silmitasertib) | CK2α | 1 | 0.38 | Also inhibits FLT3, PIM1, and CDK1 at higher concentrations. |

| TDB | CK2 | - | 15 | Also shows activity against PIM1 (Ki = 40 nM), DYRK1a (IC50 = 400 nM), and CLK2 (IC50 = 20 nM). |

| Quinalizarin | CK2 Holoenzyme | 150 | 60 | Highly selective; at 1 µM, inhibits CK2 by over 90% with minimal effect on a panel of 139 other kinases. |

| Compound 3 | CK2α | 36 | - | Highly selective for CK2α and CK2α' (IC50 = 16 nM). |

| Compound 7 | CK2α | 8 | - | Also shows some activity against DAPK2. |

| AB668 | CK2 Holoenzyme | 65 | 41 | Bivalent inhibitor with outstanding selectivity against a panel of 468 kinases. |

Experimental Protocols

The characterization of a novel CK2 inhibitor like this compound involves a series of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the enzymatic activity of CK2 by detecting the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human CK2α or CK2α/β holoenzyme

-

This compound (or other test inhibitor) dissolved in DMSO

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white opaque microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Assay Buffer.

-

In a 96-well plate, add 5 µL of the diluted this compound solution. For control wells, add 5 µL of buffer with DMSO.

-

Add 10 µL of a solution containing the CK2 enzyme and the peptide substrate in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for CK2.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CCK-8 Assay)

This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines known to be dependent on CK2 signaling.

Materials:

-

Cancer cell line (e.g., HCT116, Jurkat)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

Cell Counting Kit-8 (CCK-8)

-

96-well clear cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until a visible color change occurs.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the EC50 value.

X-ray Crystallography for Structural Analysis

Determining the co-crystal structure of this compound bound to the CK2 catalytic subunit provides invaluable insights into the precise binding mode and the key molecular interactions.

Procedure:

-

Protein Expression and Purification: Express and purify recombinant human CK2α.

-

Crystallization: Set up crystallization trials for the CK2α protein, both in its apo form and in the presence of an excess of this compound. This is typically done using vapor diffusion methods (hanging drop or sitting drop).

-

Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data is then collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data is processed, and the structure is solved using molecular replacement with a known CK2 structure as a search model. The electron density map is then used to build and refine the model of the this compound complex. This reveals the specific hydrogen bonds, hydrophobic interactions, and other contacts between the inhibitor and the amino acid residues in the ATP-binding site.

CK2 Signaling Pathways and Experimental Workflows

CK2 is a central node in several critical signaling pathways that promote cancer cell survival and proliferation. Understanding these pathways is crucial for elucidating the mechanism of action of CK2 inhibitors.

Figure 1: Simplified overview of key signaling pathways regulated by CK2.

Figure 2: General experimental workflow for characterizing a novel CK2 inhibitor.

Conclusion

The development of potent and selective CK2 inhibitors holds significant promise for the treatment of cancer and other diseases where CK2 activity is dysregulated. A thorough characterization of novel inhibitors, such as the conceptual this compound, requires a multi-faceted approach encompassing quantitative biochemical assays, cell-based functional assays, and high-resolution structural studies. This comprehensive analysis is essential for understanding the inhibitor's mechanism of action, optimizing its properties, and ultimately advancing it towards clinical application. The methodologies and data presented in this guide provide a solid framework for researchers and drug developers working on the next generation of CK2-targeted therapies.

References

- 1. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of human protein kinase CK2: insights into basic properties of the CK2 holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent and Selective Inhibitors of CK2 Kinase Identified through Structure-Guided Hybridization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In vitro Evaluation of CK2 Inhibitors: A Profile of the Representative Molecule CX-4945 (Silmitasertib)

Disclaimer: Preliminary searches for a specific molecule designated "CK2-IN-8" did not yield sufficient public data for a comprehensive in vitro guide. Therefore, this document focuses on CX-4945 (Silmitasertib) , a well-characterized, first-in-class, orally bioavailable, and selective ATP-competitive inhibitor of protein kinase CK2 that has advanced to clinical trials.[1][2] The experimental data, protocols, and pathways described herein are based on studies with CX-4945 and serve as a representative technical guide for researchers, scientists, and drug development professionals engaged in the in vitro characterization of novel CK2 inhibitors.

Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is overexpressed in numerous cancers and contributes to tumor progression by regulating key cellular processes like cell growth, proliferation, and apoptosis.[3][4] It is considered a constitutively active enzyme, making it an attractive target for cancer therapy.[3] CX-4945 is a potent inhibitor that interacts strongly with the ATP-binding pocket of the CK2α subunit.

Quantitative Data Presentation

The in vitro activity of a CK2 inhibitor is characterized by its potency against the target enzyme (biochemical activity) and its effects on cancer cells (cellular activity). The following tables summarize key quantitative data for CX-4945.

Table 1: Biochemical Activity of CX-4945 Against CK2 and Other Kinases

This table presents the inhibitory concentration (IC50) and inhibition constant (Ki) of CX-4945 against its primary target, CK2, and a selection of off-target kinases. This selectivity profile is crucial for understanding the inhibitor's specificity.

| Target Kinase | Potency Metric | Value (nM) | Assay Type |

| CK2α | IC50 | 1 | Cell-free kinase assay |

| CK2 (holoenzyme) | Ki | 0.38 | Binding assay |

| FLT3 | IC50 | 35 | Cell-free kinase assay |

| PIM1 | IC50 | 46 | Cell-free kinase assay |

| CDK1 | IC50 | 56 | Cell-free kinase assay |

| DYRK1A | IC50 | 160 | Cell-free kinase assay |

| GSK3β | IC50 | 190 | Cell-free kinase assay |

Data sourced from multiple in vitro kinase and binding assays.

Table 2: Cellular Activity of CX-4945 in Human Cancer Cell Lines

This table summarizes the anti-proliferative and cytotoxic effects of CX-4945 across various human cancer cell lines, typically represented by EC50 or IC50 values.

| Cell Line | Cancer Type | Potency Metric | Value (µM) |

| Jurkat | T-cell leukemia | IC50 (intracellular CK2) | 0.1 |

| HuCCT1 | Cholangiocarcinoma | IC50 | 7.3 |

| EGI-1 | Cholangiocarcinoma | IC50 | 9.5 |

| Liv27 | Cholangiocarcinoma | IC50 | 9.4 |

| U-87 | Glioblastoma | IC50 (viability) | ~10-15 |

| U-138 | Glioblastoma | IC50 (viability) | ~5-10 |

| A-172 | Glioblastoma | IC50 (viability) | ~5-10 |

| CLL Biopsy Samples | Chronic Lymphocytic Leukemia | IC50 (viability) | < 1 |

Data reflects the concentration required to inhibit cell viability or proliferation by 50% after a defined incubation period (typically 72-96 hours).

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. The following protocols are standard procedures for evaluating CK2 inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by the CK2 enzyme.

Objective: To determine the IC50 value of a test compound against recombinant human CK2.

Materials:

-

Recombinant human CK2 holoenzyme (α2β2).

-

CK2 substrate peptide (e.g., RRRDDDSDDD).

-

Assay Dilution Buffer (ADB): 20 mM MOPS (pH 7.2), 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.

-

ATP solution with [γ-33P]ATP or [γ-32P]ATP.

-